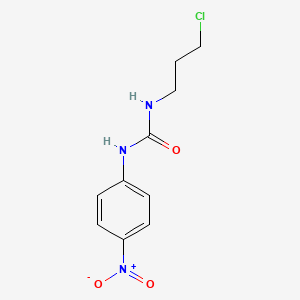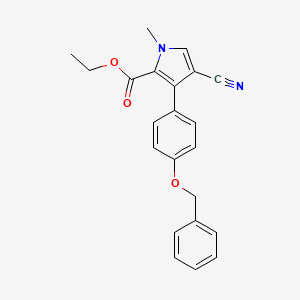
ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate
概要
説明
This compound appears to be a derivative of pyrrole, which is a heterocyclic aromatic organic compound. The presence of the benzyloxy group suggests that it might have interesting chemical properties, as benzyl groups are often used in organic synthesis due to their stability and the ease with which they can be added and removed.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable pyrrole derivative with a benzyloxyphenyl-containing compound. The exact method would depend on the specific reactivity of the starting materials and the conditions under which the reaction is carried out.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrole ring, a benzyloxyphenyl group, and a cyano group. The exact 3D structure would depend on the specific arrangement of these groups in the molecule.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrrole ring, the benzyloxyphenyl group, and the cyano group. The pyrrole ring is aromatic and thus relatively stable, but it can participate in electrophilic substitution reactions. The benzyloxy group might be susceptible to reactions involving the cleavage of the carbon-oxygen bond, and the cyano group can act as a nucleophile or be hydrolyzed to a carboxylic acid.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar cyano group and the aromatic pyrrole and phenyl rings would likely make the compound relatively nonpolar, suggesting that it might be soluble in organic solvents but not very soluble in water.科学的研究の応用
Three-Component Spiro Heterocyclization
A prominent application of this compound is in three-component spiro heterocyclization reactions. For instance, Dmitriev, Silaichev, and Maslivets (2015) described the reaction of ethyl 4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates with malononitrile (methyl cyanoacetate) and 4-hydroxycoumarin to produce substituted ethyl 2-amino-2′,5-dioxo-5′-phenyl-1′,2′-dihydro-5H-spiro[pyrano[3,2-c]chromene-4,3′-pyrrole]-4′-carboxylates. The crystal and molecular structure of one such compound was determined by X-ray analysis, highlighting the synthetic utility of this approach in creating complex molecular architectures with potential biological activity (Dmitriev, Silaichev, & Maslivets, 2015).
Spiro Heterocyclic Systems Synthesis
Further research by Dmitriev et al. (2014) involved the synthesis of 6-amino-3-methyl-2′-oxo-1,5′-diphenyl-5-cyano-1′,2′dihydro-1H-spiro[pyrano[2,3-c]pyrazole-4,3′-pyrroles] through the reaction of ethyl 1-benzyl-4,5-dioxo-2-phenyl4,5-dihydro-1H-pyrrole-3-carboxylate with malononitrile and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. This process is significant for introducing heterocyclic frameworks that are challenging to access through other synthetic routes, underscoring the versatility of ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate derivatives in organic synthesis (Dmitriev, Silaichev, Melyukhin, & Maslivets, 2014).
Contribution to Medicinal Chemistry
Sabitov et al. (2020) demonstrated the three-component condensation involving ethyl 1-R-2-phenyl-4,5-dihydro-4,5-dioxo-1H-pyrrole-3-carboxylates, malononitrile, and acyclic enols, leading to the formation of ethyl 9-amino-10-cyano-1-oxo-3-phenyl-8-oxa-2-azaspiro[4.5]deca-3,6,9-triene-4-carboxylates. These products are of interest from a medicinal chemistry perspective, potentially offering new avenues for drug discovery and development (Sabitov, Dmitriev, Belozerova, Sal’nikova, & Maslivets, 2020).
Safety And Hazards
Without specific information, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, safe handling would require appropriate precautions to avoid ingestion, inhalation, or skin contact.
将来の方向性
Future research on this compound could involve studying its reactivity, investigating its potential uses (for example, as a precursor to other compounds in organic synthesis), or exploring its interactions with biological systems if it’s intended to be a drug.
Please note that these are general insights and the actual properties and behavior of the compound could vary. For accurate information, experimental data and studies would be needed.
特性
IUPAC Name |
ethyl 4-cyano-1-methyl-3-(4-phenylmethoxyphenyl)pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-3-26-22(25)21-20(18(13-23)14-24(21)2)17-9-11-19(12-10-17)27-15-16-7-5-4-6-8-16/h4-12,14H,3,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRRISVGKHJITR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CN1C)C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

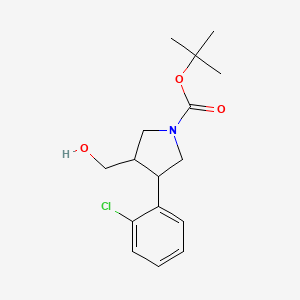
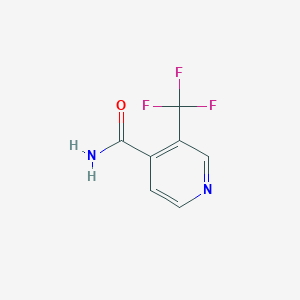
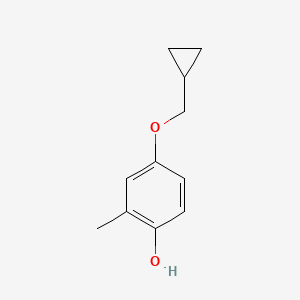
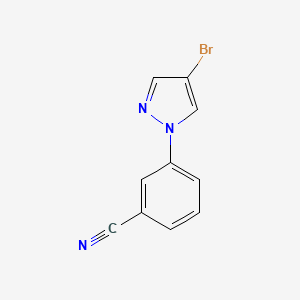
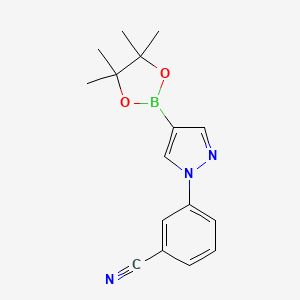
![3H-Imidazo[4,5-B]pyridine-7-carbonitrile](/img/structure/B1404218.png)
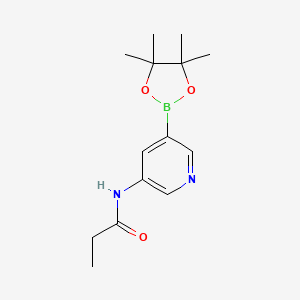
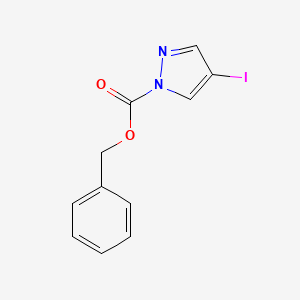
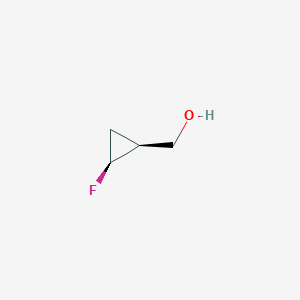
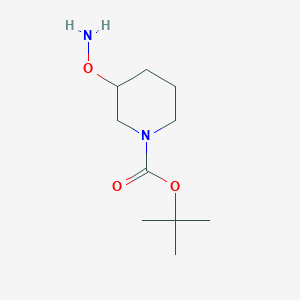
![2-[2-(4-Bromophenyl)ethoxy]ethanol](/img/structure/B1404225.png)
![(S)-Methyl 2-amino-3-(3,5-dichloro-4-((2-phenylbenzo[d]oxazol-7-yl)methoxy)phenyl)propanoate hydrochloride](/img/structure/B1404228.png)
![2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B1404229.png)
